2-Amino-2-(1-metil-1H-pirazol-4-il)acetonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

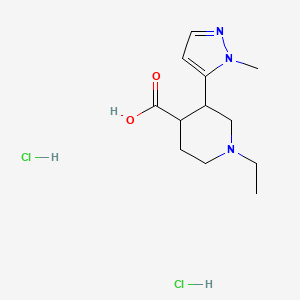

“2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile” is a chemical compound with the CAS Number: 754159-15-4 . It has a molecular weight of 121.14 . It is a colorless to yellow liquid or semi-solid or solid or lump .

Synthesis Analysis

The synthesis of pyrazole-based ligands, which include “2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis

The InChI code for “2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile” is 1S/C6H7N3/c1-9-5-6 (2-3-7)4-8-9/h4-5H,2H2,1H3 .Chemical Reactions Analysis

Pyrazole-based ligands, including “2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile”, have been used in various applications such as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .Physical And Chemical Properties Analysis

“2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile” is stored in a refrigerator . It is shipped at room temperature .Mecanismo De Acción

Target of Action

Similar compounds have been found to target enzymes such asNicotinamide phosphoribosyltransferase (NAMPT) and Colony Stimulating Factor-1 Receptor (CSF-1R) , which play crucial roles in biological processes including metabolism, aging, and immune response.

Mode of Action

This is supported by a molecular simulation study of a similar compound, which showed a desirable fitting pattern in the active site of a target protein .

Biochemical Pathways

Given the potential targets, it may influence theNAD+ salvage pathway and the immune response pathway . The downstream effects of these pathways include regulation of cellular metabolism, aging processes, and immune responses.

Pharmacokinetics

Its physical form as a colorless to yellow liquid or semi-solid or solid or lump suggests that it may have different bioavailability profiles depending on its formulation and route of administration.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. For instance, its storage temperature is recommended to be at refrigerator conditions , suggesting that it may be sensitive to heat.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using AMP in laboratory experiments include its low cost and ease of synthesis. In addition, AMP can be synthesized in large quantities, which makes it ideal for use in large-scale experiments. However, one of the main limitations of using AMP in laboratory experiments is its low solubility in water, which can make it difficult to use in some experiments.

Direcciones Futuras

The potential applications of AMP in the fields of medicine and biochemistry are numerous. In particular, further research is needed to explore its potential use as an anticancer agent, as well as its potential use in the synthesis of other compounds. In addition, further research is needed to explore the biochemical and physiological effects of AMP, as well as to better understand its mechanism of action. Finally, further research is needed to explore the potential advantages and limitations of using AMP in laboratory experiments.

Métodos De Síntesis

AMP can be synthesized by several methods, such as the condensation of 1-amino-2-methyl-1H-pyrazole and acetonitrile, or the reaction of 1-amino-2-methyl-1H-pyrazole and acetonitrile in the presence of sodium hydroxide. The condensation method is the most commonly used method for the synthesis of AMP. It involves the reaction of 1-amino-2-methyl-1H-pyrazole and acetonitrile in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at temperatures between 50 and 80°C, and yields AMP in a yield of up to 99%.

Aplicaciones Científicas De Investigación

- Leishmaniasis: Un estudio de simulación molecular sugiere que el compuesto 13 (que está estructuralmente relacionado con el 2-amino-2-(1-metil-1H-pirazol-4-il)acetonitrilo) exhibe una potente actividad antipromastigote in vitro. Interactúa favorablemente con el sitio activo de LmPTR1, un posible objetivo para los fármacos antileishmaniales.

- Si bien los estudios directos sobre el this compound son limitados, sus análogos estructurales se han investigado para las propiedades antimaláricas . La exploración adicional del potencial de este compuesto contra los parásitos de la malaria podría ser valiosa.

Actividad Antiparasitaria

Potencial Antimalárico

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known that pyrazole derivatives, which include this compound, have a broad range of chemical and biological properties . They have been reported to show antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .

Cellular Effects

It is known that pyrazole derivatives can affect different cellular components negatively . For instance, they can increase oxidative stress, which negatively affects cellular components .

Molecular Mechanism

It is known that pyrazole derivatives can form both linear and cyclic oligomers in solution . The associations between pyrazole molecules depend strongly on the type of solvent .

Temporal Effects in Laboratory Settings

It is known that this compound is stored in a refrigerator, suggesting that it may be sensitive to temperature .

Dosage Effects in Animal Models

It is known that pyrazole derivatives have preventive effects on myocardial injury following ischemia and reperfusion in animal models .

Metabolic Pathways

It is known that pyrazole derivatives are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation .

Transport and Distribution

It is known that pyrazole derivatives can form both linear and cyclic oligomers in solution , which may influence their transport and distribution.

Subcellular Localization

It is known that pyrazole derivatives can form both linear and cyclic oligomers in solution , which may influence their subcellular localization.

Propiedades

IUPAC Name |

2-amino-2-(1-methylpyrazol-4-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-10-4-5(3-9-10)6(8)2-7/h3-4,6H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJJGKLBWFQCQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole](/img/structure/B2457589.png)

![(E)-4-(Dimethylamino)-N-[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropyl]but-2-enamide](/img/structure/B2457592.png)

![1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2457593.png)

![2-[(5-Aminopyridin-2-yl)oxy]benzonitrile](/img/structure/B2457599.png)

![2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B2457600.png)

![6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2457602.png)

![Ethyl 2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2457607.png)